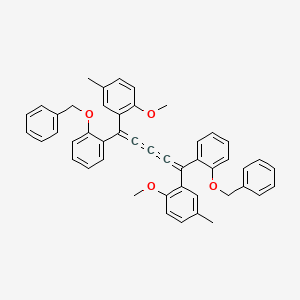
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene likely involves multiple steps, including the formation of the pentatetraenyl core and subsequent functionalization with benzyloxy and methoxy groups. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Transition metal catalysts like palladium or nickel.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-150°C).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly leading to more saturated compounds.
Substitution: Replacement of functional groups, such as methoxy or benzyloxy groups, with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxyphenyl)-1,2,3,4-pentatetraenyl)-1-methoxybenzene
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
Uniqueness
The uniqueness of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene lies in its specific substitution pattern, which could confer unique chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
64323-22-4 |
|---|---|
Molekularformel |
C47H40O4 |
Molekulargewicht |
668.8 g/mol |
InChI |
InChI=1S/C47H40O4/c1-34-26-28-44(48-3)42(30-34)38(40-20-11-13-24-46(40)50-32-36-16-7-5-8-17-36)22-15-23-39(43-31-35(2)27-29-45(43)49-4)41-21-12-14-25-47(41)51-33-37-18-9-6-10-19-37/h5-14,16-21,24-31H,32-33H2,1-4H3 |
InChI-Schlüssel |
UTAKUKSYIZOHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(=C=C=C=C(C2=CC=CC=C2OCC3=CC=CC=C3)C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


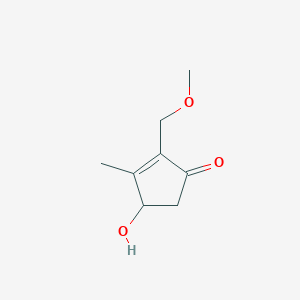

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
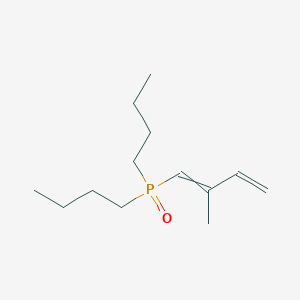

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
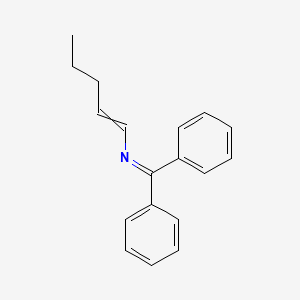
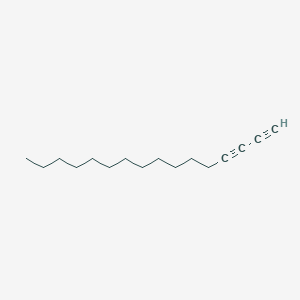
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
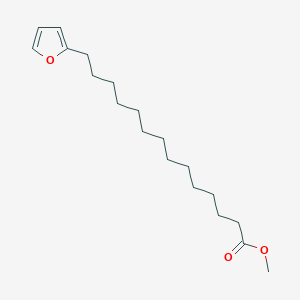

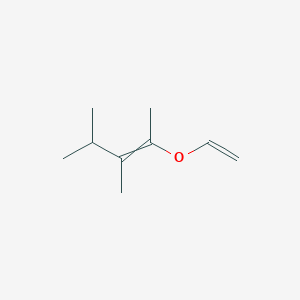
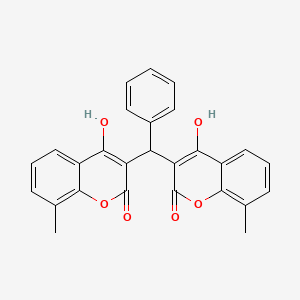
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
